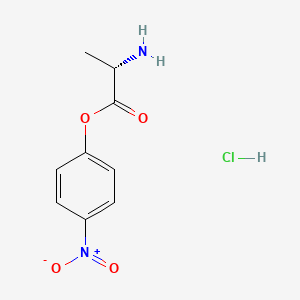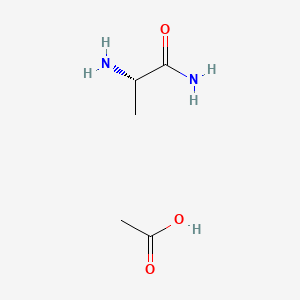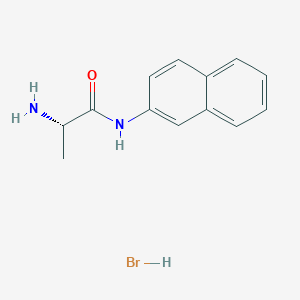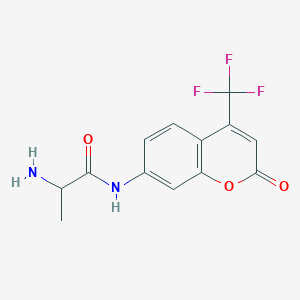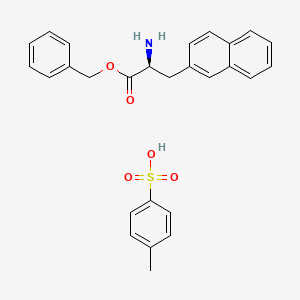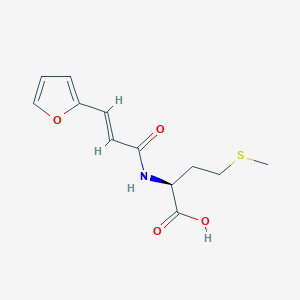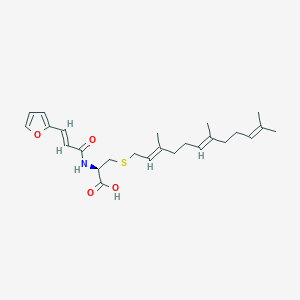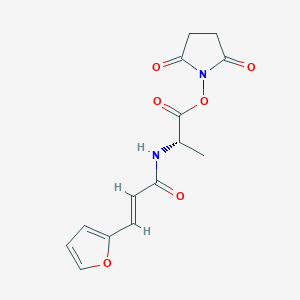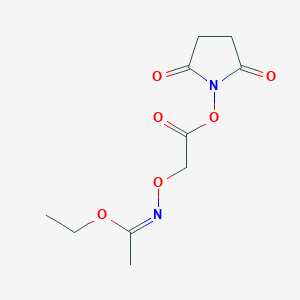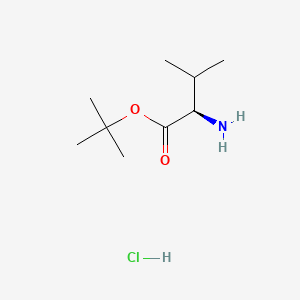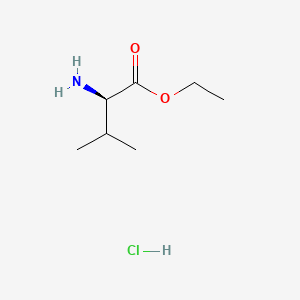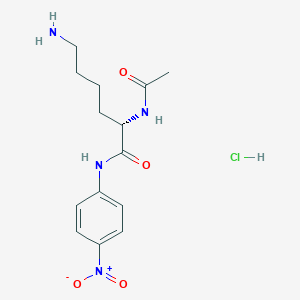
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride is a chemical compound widely used in biochemical research. It serves as a chromogenic substrate for lysine-specific proteases, allowing for the detection, quantification, and characterization of these enzymes . The compound exhibits unique chemical properties that make it suitable for enzymatic analysis and investigation .
作用机制
Target of Action
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride primarily targets specific enzymes . It serves as a substrate or a chromogenic reagent for these enzymes, allowing for their detection, quantification, and characterization .
Mode of Action
This compound interacts with its target enzymes by serving as a substrate. The enzymes recognize the compound and bind to it, initiating a series of biochemical reactions. The compound’s unique chemical properties make it suitable for enzymatic analysis and investigation .
Biochemical Pathways
It is known that the compound is involved in the enzymatic reactions of the target enzymes . The compound’s interaction with these enzymes can lead to changes in the enzymes’ activity, which can have downstream effects on various biochemical pathways.
Result of Action
The primary result of the action of this compound is the detection, quantification, and characterization of specific enzymes . By serving as a substrate or chromogenic reagent, the compound allows researchers to study the activity of these enzymes.
生化分析
Biochemical Properties
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride plays a crucial role in biochemical reactions as a substrate for proteolytic enzymes. It interacts with enzymes such as trypsin and chymotrypsin, which cleave the peptide bond between the lysine residue and the p-nitroanilide group. This cleavage releases p-nitroaniline, a chromogenic product that can be measured spectrophotometrically. The interaction between this compound and these enzymes is highly specific, making it a valuable tool for studying protease activity .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for proteolytic enzymes. In cell culture studies, it has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the cleavage of this compound by proteases can activate or deactivate signaling pathways, leading to changes in gene expression and metabolic activity. These effects are crucial for understanding the role of proteases in cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with proteolytic enzymes. Upon binding to the active site of enzymes like trypsin and chymotrypsin, the peptide bond between the lysine residue and the p-nitroanilide group is cleaved. This cleavage releases p-nitroaniline, which can be detected spectrophotometrically. The specificity of this interaction allows for precise measurement of protease activity and provides insights into enzyme kinetics and inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but prolonged exposure to light and heat can lead to degradation. In in vitro studies, the activity of this compound as a substrate for proteases remains consistent over short-term experiments. Long-term studies may require careful monitoring of its stability to ensure accurate results .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively serves as a substrate for protease activity assays without causing adverse effects. At high doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve optimal results without inducing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to proteolysis. It interacts with enzymes such as trypsin and chymotrypsin, which cleave the compound to release p-nitroaniline. This reaction is part of the broader metabolic process of protein degradation and turnover. The compound’s role in these pathways provides valuable insights into the regulation of protease activity and its impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interaction with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical assays and ensuring accurate measurements of protease activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with proteolytic enzymes. The localization of this compound affects its activity and function, making it a valuable tool for studying protease activity in different cellular contexts .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride typically involves the acetylation of L-lysine followed by the coupling of the acetylated lysine with p-nitroaniline. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product .
化学反应分析
Types of Reactions
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride primarily undergoes hydrolysis reactions when exposed to lysine-specific proteases. The hydrolysis breaks the bond between the lysine and p-nitroaniline moieties, releasing p-nitroaniline, which can be detected colorimetrically .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include proteolytic enzymes such as trypsin and lysyl oxidase. The reactions are typically carried out under mild conditions, such as physiological pH and temperature .
Major Products Formed
The major product formed from the hydrolysis of this compound is p-nitroaniline, which serves as a chromophore for colorimetric detection .
科学研究应用
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride is extensively used in various scientific research fields:
相似化合物的比较
Similar Compounds
N-alpha-Benzoyl-L-arginine p-nitroanilide hydrochloride: Used as a chromogenic substrate for trypsin and other proteolytic enzymes.
N-alpha-Acetyl-L-lysine methyl ester: Utilized in the study of DNA-protein cross-link formation.
N-alpha-Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-alpha-asparagine: A substrate for caspase-1 in apoptosis research.
Uniqueness
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride is unique due to its specificity for lysine-specific proteases, making it an invaluable tool in the study of these enzymes. Its chromogenic properties allow for easy detection and quantification, distinguishing it from other similar compounds .
属性
IUPAC Name |
(2S)-2-acetamido-6-amino-N-(4-nitrophenyl)hexanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4.ClH/c1-10(19)16-13(4-2-3-9-15)14(20)17-11-5-7-12(8-6-11)18(21)22;/h5-8,13H,2-4,9,15H2,1H3,(H,16,19)(H,17,20);1H/t13-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMQBHVCNLUPQM-ZOWNYOTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
